molecular formula C14H20N2O2 B592602 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy CAS No. 1379779-17-5

2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy

Cat. No.: B592602
CAS No.: 1379779-17-5
M. Wt: 248.326
InChI Key: LYWFGLJQAMDTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring and the hydroxymethyl group. Common reagents used in these reactions include pyridine, formaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridine ring results in a piperidine derivative.

Scientific Research Applications

2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

  • 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(2-pyridinyl)-1H-pyrrol-1-yloxy
  • 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(4-pyridinyl)-1H-pyrrol-1-yloxy

Uniqueness

The uniqueness of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy lies in its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1379779-17-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.326

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrol-3-yl)methanol

InChI

InChI=1S/C14H20N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-8,17-18H,9H2,1-4H3

InChI Key

LYWFGLJQAMDTIQ-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)CO)C

Origin of Product

United States

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